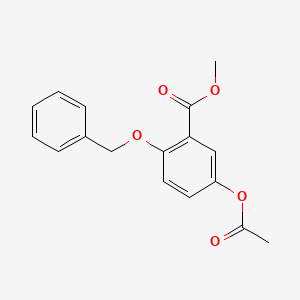
Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate is an organic compound with a complex structure that includes both acetyloxy and benzyloxy functional groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate typically involves esterification and etherification reactions. One common method involves the reaction of 5-hydroxy-2-benzyloxybenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine to form the acetyloxy group. The methyl ester can be introduced by reacting the resulting compound with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of flow microreactors has been shown to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzyloxy group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Similar structure but with two benzyloxy groups instead of one acetyloxy group.
Methyl 3,5-bis(acetyloxy)benzoate: Similar structure but with two acetyloxy groups instead of one benzyloxy group.
Uniqueness
Methyl 5-(acetyloxy)-2-(benzyloxy)benzoate is unique due to the presence of both acetyloxy and benzyloxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91738-29-3 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
methyl 5-acetyloxy-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H16O5/c1-12(18)22-14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
WRMOGESZDCMVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















